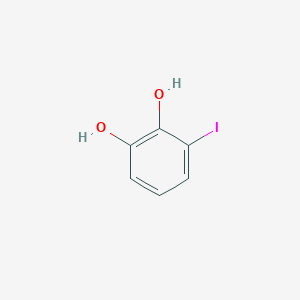

3-Iodobenzène-1,2-diol

Vue d'ensemble

Description

Applications De Recherche Scientifique

3-Iodobenzene-1,2-diol has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.

Industry: Used in the synthesis of specialty chemicals and materials.

Mécanisme D'action

Target of Action

3-Iodobenzene-1,2-diol, also known as 2-Iodoresorcinol, is an organic compound that primarily targets Endoglucanase F . Endoglucanase F is an enzyme found in the bacterium Clostridium cellulolyticum, which plays a crucial role in the breakdown of cellulose .

Mode of Action

Iodobenzenes, in general, are known to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Given its target, it may influence the cellulose degradation pathway in organisms that express endoglucanase f .

Pharmacokinetics

It’s worth noting that iodobenzenes are generally more reactive than their bromo- or chloro- counterparts due to the weaker c–i bond .

Result of Action

Given its potential interaction with endoglucanase f, it may influence the breakdown of cellulose in organisms that express this enzyme .

Action Environment

It’s worth noting that the compound is light-sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Iodobenzene-1,2-diol can be synthesized through several methods. One common approach involves the iodination of catechol. The reaction typically uses iodine or potassium iodide in the presence of an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods: While specific industrial production methods for 3-iodobenzene-1,2-diol are not widely documented, the general principles of iodination and organic synthesis apply. Industrial-scale production would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Iodobenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding catechol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Catechol.

Substitution: Various substituted catechols depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Iodobenzene: A simpler aryl iodide with a single iodine atom on the benzene ring.

Catechol: The parent compound without the iodine substituent.

3-Bromobenzene-1,2-diol: A similar compound with a bromine atom instead of iodine.

Uniqueness: 3-Iodobenzene-1,2-diol is unique due to the presence of both hydroxyl groups and an iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it useful in specific synthetic and research applications.

Activité Biologique

3-Iodobenzene-1,2-diol, also known as 3-iodo-1,2-benzenediol, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight the compound's significance in medicinal chemistry.

- Molecular Formula : CHIO

- Molecular Weight : 236.007 g/mol

- CAS Number : 19337-60-1

Biological Activities

3-Iodobenzene-1,2-diol exhibits a range of biological activities that can be categorized into several key areas:

Antimicrobial Activity

Research indicates that halogenated compounds like 3-iodobenzene derivatives possess significant antimicrobial properties. The introduction of iodine enhances the compound's ability to interact with microbial cell structures, potentially leading to increased cell permeability and disruption of cellular functions.

A study highlighted that halogenated antimicrobial agents can form multiple covalent interactions with target ligands, acting as both electrophiles and nucleophiles. This dual functionality is crucial for their effectiveness against drug-resistant strains of bacteria .

Antioxidant Properties

3-Iodobenzene-1,2-diol has been studied for its antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The presence of the iodine atom may influence its redox potential and enhance its ability to scavenge reactive oxygen species (ROS) in biological systems .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Research suggests that halogenated compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

The mechanisms underlying the biological activities of 3-iodobenzene-1,2-diol involve several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory processes.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural changes that lead to cell lysis.

- Reactive Species Generation : The interaction with cellular components can lead to the generation of reactive species that further mediate its biological effects.

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of various halogenated phenolic compounds, including 3-iodobenzene-1,2-diol. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Target Microorganism |

|---|---|---|

| 3-Iodobenzene-1,2-diol | 32 | Staphylococcus aureus |

| 4-Iodophenol | 64 | Escherichia coli |

| Chlorophenol | 128 | Pseudomonas aeruginosa |

Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of 3-iodobenzene-1,2-diol using various assays such as DPPH radical scavenging and ABTS assay. The compound exhibited a dose-dependent increase in antioxidant activity, suggesting its potential utility in preventing oxidative damage in biological systems .

Propriétés

IUPAC Name |

3-iodobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMAHCJCCNMIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595141 | |

| Record name | 3-Iodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19337-60-1 | |

| Record name | 3-Iodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.